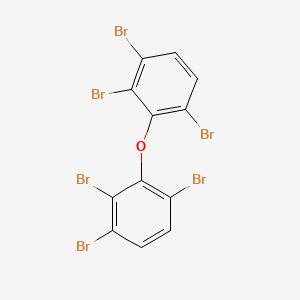

2,2',3,3',6,6'-Hexabromodiphenyl ether

Beschreibung

2,2',3,3',6,6'-Hexabromodiphenyl ether (hereafter referred to as 2,2',3,3',6,6'-HxBDE) is a polybrominated diphenyl ether (PBDE) congener characterized by bromine substituents at the 2, 2', 3, 3', 6, and 6' positions of the biphenyl ether structure. PBDEs are synthetic flame retardants widely used in plastics, textiles, and electronics. While commercial PBDE mixtures predominantly contain penta-, octa-, and deca-BDEs, specific hexabrominated congeners like 2,2',3,3',6,6'-HxBDE are less studied but critical for understanding environmental persistence and toxicity .

Eigenschaften

CAS-Nummer |

446254-94-0 |

|---|---|

Molekularformel |

C12H4Br6O |

Molekulargewicht |

643.6 g/mol |

IUPAC-Name |

1,2,4-tribromo-3-(2,3,6-tribromophenoxy)benzene |

InChI |

InChI=1S/C12H4Br6O/c13-5-1-3-7(15)11(9(5)17)19-12-8(16)4-2-6(14)10(12)18/h1-4H |

InChI-Schlüssel |

NTWGDSLWLUPCDW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1Br)OC2=C(C=CC(=C2Br)Br)Br)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,2',3,3',6,6'-Hexabromdiphenylether erfolgt typischerweise durch Bromierung von Diphenylether. Die Reaktion wird in Gegenwart eines Bromierungsmittels wie Brom oder einer bromhaltigen Verbindung durchgeführt. Der Prozess erfordert spezifische Bedingungen, einschließlich kontrollierter Temperatur und Lösungsmittelwahl, um eine selektive Bromierung an den gewünschten Positionen des Diphenylethermoleküls zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von 2,2',3,3',6,6'-Hexabromdiphenylether folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet kontinuierliche Bromierungsreaktionen in Reaktoren, die für die Verarbeitung großer Mengen an Reaktanten und Produkten ausgelegt sind. Die Reaktionsbedingungen werden für maximale Ausbeute und Reinheit des Endprodukts optimiert .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,2',3,3',6,6'-Hexabromdiphenylether unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Diese Reaktion beinhaltet die Entfernung von Bromatomen, was zu weniger bromierten Diphenylethern führt.

Substitution: Diese Reaktion beinhaltet den Ersatz von Bromatomen durch andere funktionelle Gruppen, wie z. B. Hydroxyl- oder Aminogruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Natriumhydroxid oder Ammoniak werden unter bestimmten Bedingungen eingesetzt, um Substitutionsreaktionen zu erzielen.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören hydroxylierte Diphenylether, weniger bromierte Diphenylether und substituierte Diphenylether mit verschiedenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2,2',3,3',6,6'-Hexabromdiphenylether beinhaltet seine Interaktion mit biologischen Molekülen, insbesondere Schilddrüsenhormonrezeptoren. Es kann die normale Funktion von Schilddrüsenhormonen stören, indem es deren Wirkung nachahmt oder blockiert, was zu veränderten Hormonspiegeln und potenziellen Gesundheitseffekten führt. Die Verbindung kann auch oxidativen Stress und Entzündungen in Zellen induzieren und so zu ihren toxischen Wirkungen beitragen.

Wirkmechanismus

The mechanism of action of 2,2’,3,3’,6,6’-Hexabromodiphenyl ether involves its interaction with biological molecules, particularly thyroid hormone receptors. It can disrupt the normal functioning of thyroid hormones by mimicking or blocking their action, leading to altered hormone levels and potential health effects. The compound can also induce oxidative stress and inflammation in cells, contributing to its toxic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Hexabromodiphenyl Ethers

The environmental behavior, toxicity, and bioaccumulation of PBDEs depend on bromine substitution patterns. Below is a detailed comparison of 2,2',3,3',6,6'-HxBDE with other hexa-BDEs based on available evidence:

Structural and Physicochemical Properties

Key Observations :

- Bromine Position : Unlike BDE-153 and BDE-154, which have para-brominated rings, 2,2',3,3',6,6'-HxBDE features meta-bromination. This likely reduces its vapor pressure compared to para-substituted congeners but may increase resistance to photolytic degradation .

- Persistence: BDE-153 is notably persistent in biological systems, representing 52% of total PBDEs in mouse plasma after exposure, suggesting metabolic stability . Similar persistence is plausible for 2,2',3,3',6,6'-HxBDE due to steric hindrance from meta-bromines.

Environmental and Toxicological Profiles

Key Findings :

- Toxicity: BDE-153 has a documented lowest-observed-adverse-effect level (LOAEL) of 1 mg/kg/day for hepatotoxicity and thyroid disruption, while BDE-154 is linked to developmental neurotoxicity in rodents .

- Environmental Presence : BDE-153 and BDE-154 are frequently detected in marine ecosystems, with BDE-153 showing biomagnification in higher trophic levels (e.g., 0.002–0.004 ng/g in fish) .

Metabolic Pathways

- BDE-153 : Resists degradation in mice; accumulates in lipid-rich tissues .

- BDE-154 : Undergoes partial debromination to tetra- and penta-BDEs in fish .

- 2,2',3,3',6,6'-HxBDE : Likely resistant to ether bond cleavage due to bromine shielding, but hydroxylation at meta positions may form bioactive metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.